

# Toxicological Profile of 1,3-Dimethylphenanthrene: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,3-Dimethylphenanthrene

Cat. No.: B095547

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is publicly available for **1,3-Dimethylphenanthrene**. This guide synthesizes information from studies on the parent compound, phenanthrene, and other methylated polycyclic aromatic hydrocarbons (PAHs) to provide a comprehensive overview of its expected toxicological profile. All information should be considered in the context of general PAH toxicology, and specific experimental validation for **1,3-Dimethylphenanthrene** is warranted.

## Executive Summary

**1,3-Dimethylphenanthrene** is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. While specific toxicological data for this isomer is scarce, its structural similarity to phenanthrene and other methylated PAHs suggests a profile characterized by metabolic activation to reactive intermediates, potential genotoxicity, and activity towards the aryl hydrocarbon receptor (AhR). This document provides a detailed examination of the anticipated toxicological properties of **1,3-Dimethylphenanthrene**, drawing upon existing knowledge of related compounds to inform researchers and professionals in drug development and environmental health.

## Physicochemical Properties

A summary of the key physicochemical properties of **1,3-Dimethylphenanthrene** is presented in Table 1. These properties influence its environmental fate, bioavailability, and metabolic disposition.

Property	Value	Source
Chemical Formula	C <sub>16</sub> H <sub>14</sub>	NIST
Molecular Weight	206.28 g/mol	NIST
CAS Number	16664-45-2	NIST
Appearance	Solid (expected)	General PAH properties
Water Solubility	Low (expected)	General PAH properties
LogP (Octanol/Water Partition Coefficient)	High (expected)	General PAH properties

Caption: Table 1: Physicochemical Properties of **1,3-Dimethylphenanthrene**.

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

3.1 Absorption Based on the lipophilic nature of PAHs, **1,3-Dimethylphenanthrene** is expected to be readily absorbed through oral, dermal, and inhalation routes of exposure.

3.2 Distribution Following absorption, **1,3-Dimethylphenanthrene** is likely to distribute to lipid-rich tissues, a common characteristic of PAHs.

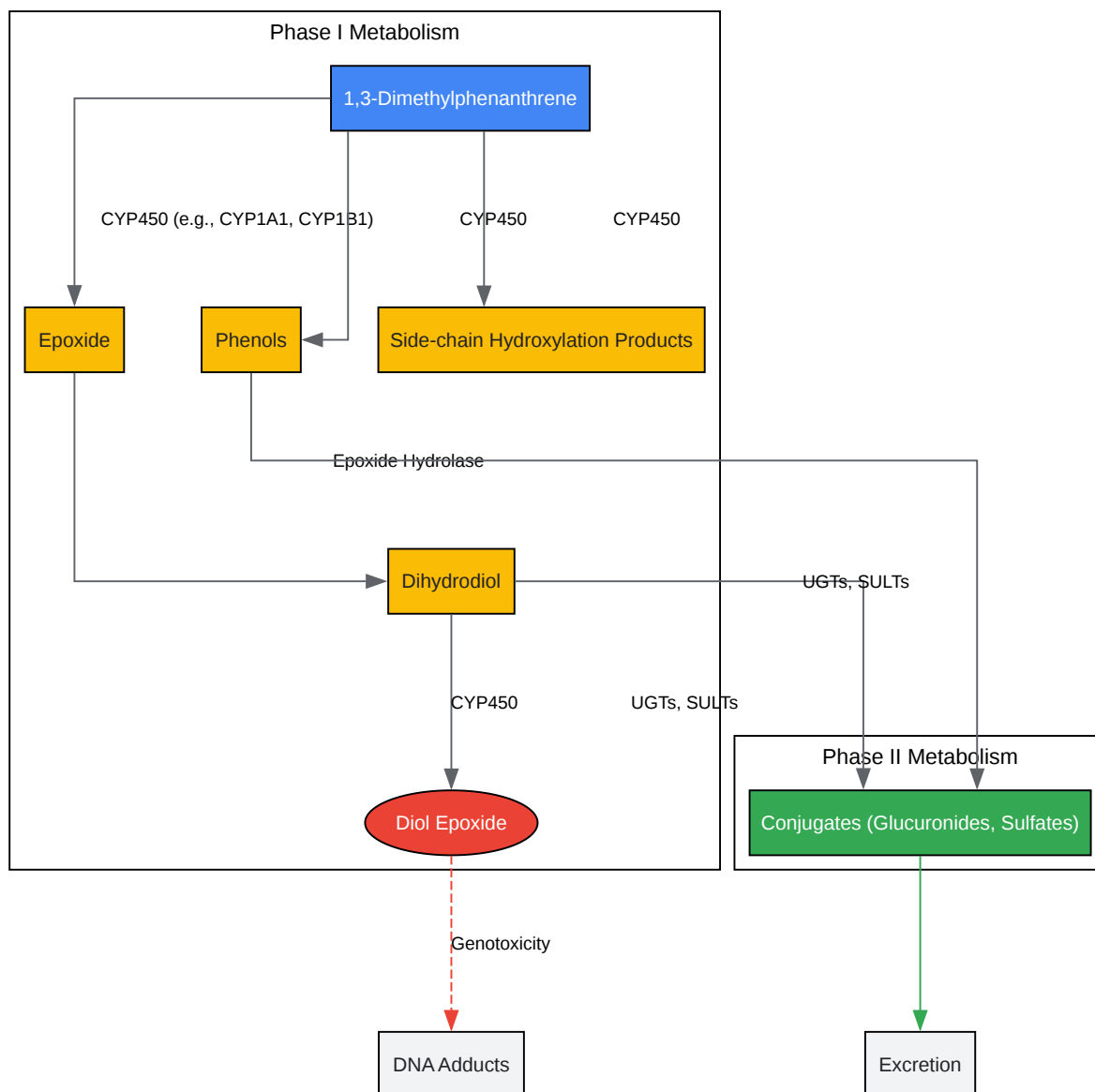
3.3 Metabolism The metabolism of **1,3-Dimethylphenanthrene** is anticipated to proceed through pathways similar to those established for phenanthrene and other methylated PAHs. This primarily involves oxidation by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, which are inducible by PAHs themselves through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

The metabolic activation likely involves:

- Ring Oxidation: Formation of epoxides, dihydrodiols, and phenols on the aromatic rings.

- Side-Chain Oxidation: Hydroxylation of the methyl groups.

The formation of dihydrodiol epoxides is a critical activation step, as these electrophilic metabolites can covalently bind to cellular macromolecules, including DNA, leading to genotoxicity.



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Caption: Figure 1: Proposed metabolic pathway of **1,3-Dimethylphenanthrene**.

3.4 Excretion Metabolites of **1,3-Dimethylphenanthrene**, particularly the water-soluble conjugates formed during Phase II metabolism (glucuronides and sulfates), are expected to be excreted primarily in the urine and feces.

## Toxicological Endpoints

4.1 Acute Toxicity No specific LD50 (median lethal dose) or LC50 (median lethal concentration) values for **1,3-Dimethylphenanthrene** have been identified in the public literature. General toxicity information for phenanthrene suggests low acute toxicity.

Endpoint	Value	Species	Route	Source
LD50 (Oral)	Data Not Available	-	-	-
LD50 (Dermal)	Data Not Available	-	-	-
LC50 (Inhalation)	Data Not Available	-	-	-

Caption: Table 2: Acute Toxicity Data for **1,3-Dimethylphenanthrene**.

4.2 Subchronic and Chronic Toxicity No specific subchronic or chronic toxicity studies for **1,3-Dimethylphenanthrene** were found. Long-term exposure to some PAHs is associated with a range of systemic effects, including impacts on the liver, immune system, and reproductive system.

Study Type	NOAEL/LO AEL	Species	Route	Effects	Source
Subchronic	Data Not Available	-	-	-	-
Chronic	Data Not Available	-	-	-	-

Caption: Table 3: Subchronic and Chronic Toxicity Data for **1,3-Dimethylphenanthrene**.

**4.3 Genotoxicity** While direct genotoxicity data for **1,3-Dimethylphenanthrene** is unavailable, its potential to be metabolized to dihydrodiol epoxides suggests a risk of genotoxicity. Methylated PAHs have been shown to be mutagenic in some instances. Standard assays to evaluate genotoxicity include the Ames test and the in vitro micronucleus assay.

Assay	Result	Metabolic Activation	Source
Ames Test	Data Not Available	-	-
In Vitro Micronucleus	Data Not Available	-	-
In Vivo Genotoxicity	Data Not Available	-	-

Caption: Table 4: Genotoxicity Data for **1,3-Dimethylphenanthrene**.

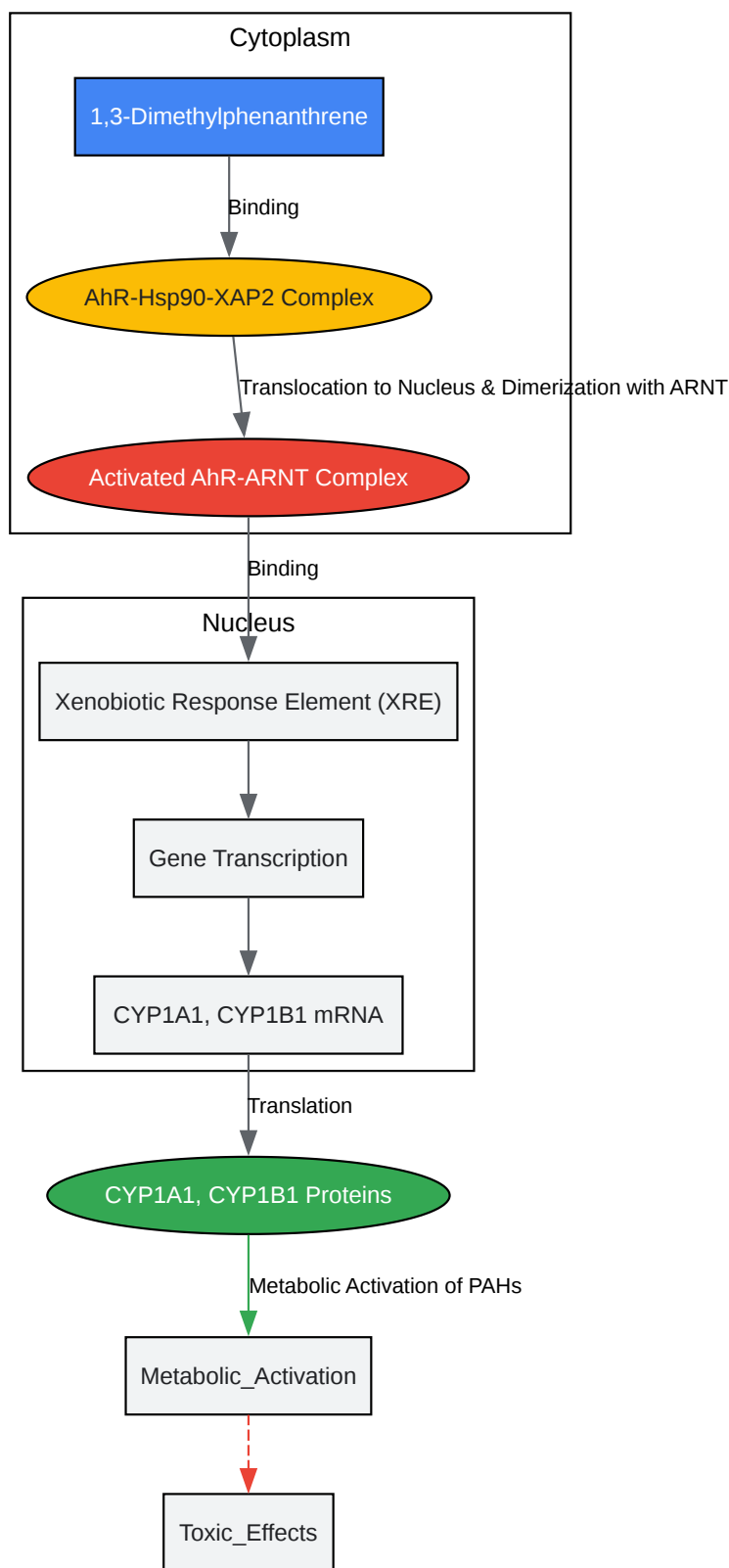
**4.4 Carcinogenicity** There are no carcinogenicity bioassays specifically for **1,3-Dimethylphenanthrene**. The International Agency for Research on Cancer (IARC) has not classified **1,3-Dimethylphenanthrene**. Phenanthrene itself is classified in Group 3, "not classifiable as to its carcinogenicity to humans". However, some methylated PAHs have demonstrated carcinogenic potential in animal studies.

Species	Route	Tumor Type	Classification	Source
-	-	-	Not Classified	IARC

Caption: Table 5: Carcinogenicity Data for **1,3-Dimethylphenanthrene**.

## Mechanistic Toxicology

**5.1 Aryl Hydrocarbon Receptor (AhR) Activation** A primary mechanism of toxicity for many PAHs is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Studies have shown that methylated phenanthrenes can be more potent activators of the human AhR than the parent compound, phenanthrene. AhR activation leads to the induction of CYP1A1 and CYP1B1, enzymes involved in the metabolic activation of PAHs.



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Caption: Figure 2: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

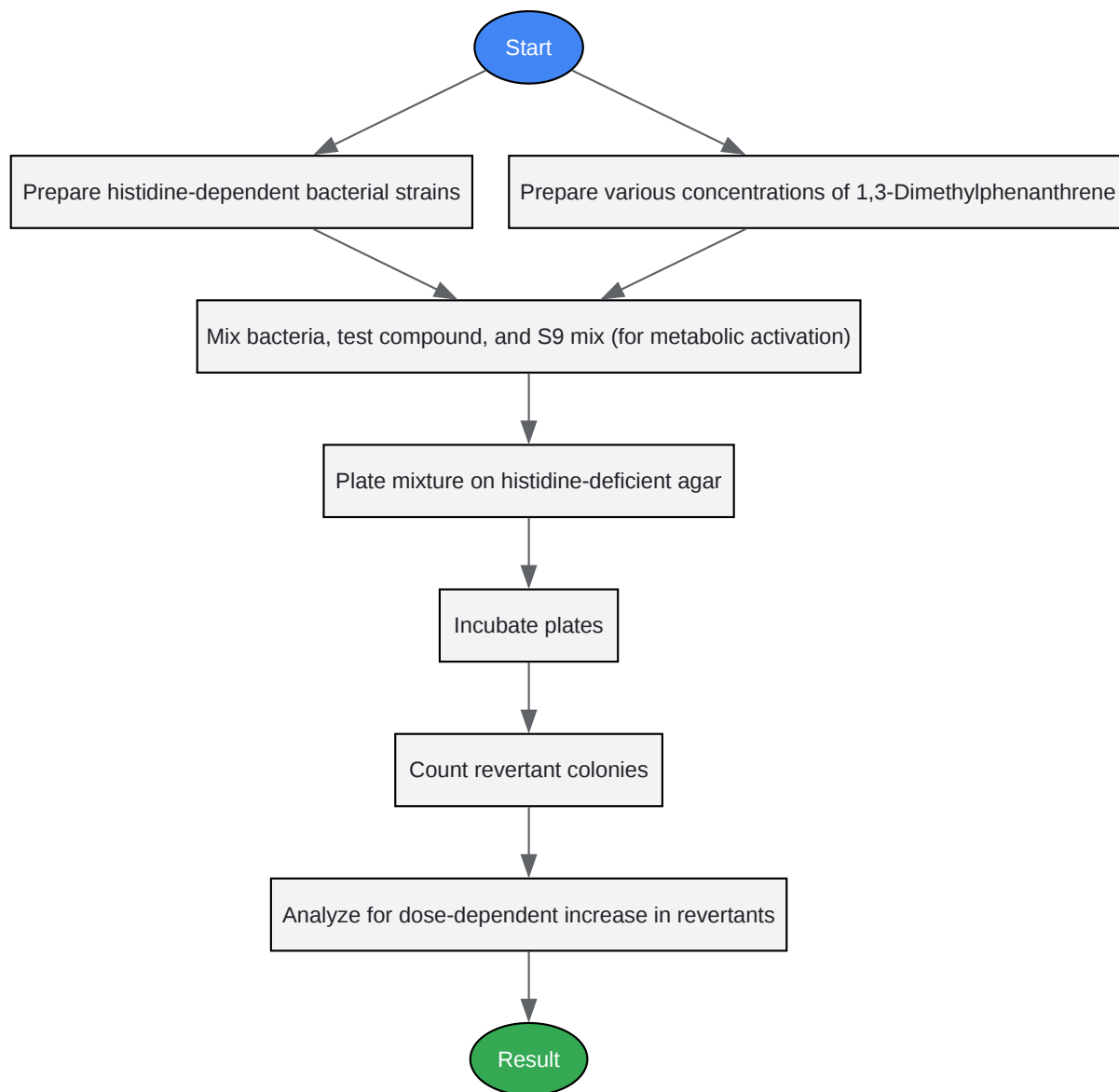
**5.2 DNA Adduct Formation** The formation of covalent adducts between reactive PAH metabolites and DNA is a key initiating event in chemical carcinogenesis. The measurement of DNA adducts serves as a biomarker of exposure and potential cancer risk.

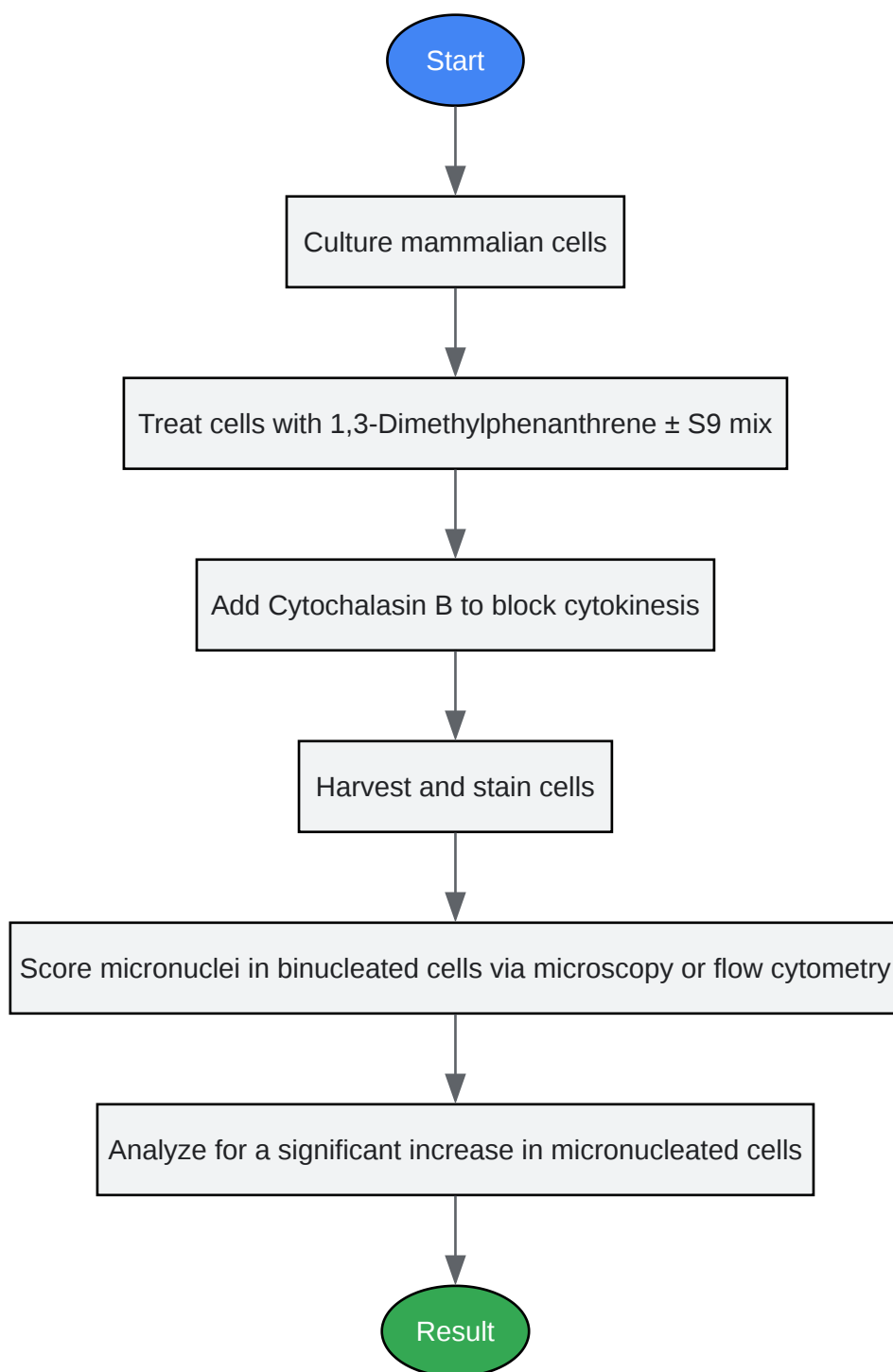
## Experimental Protocols

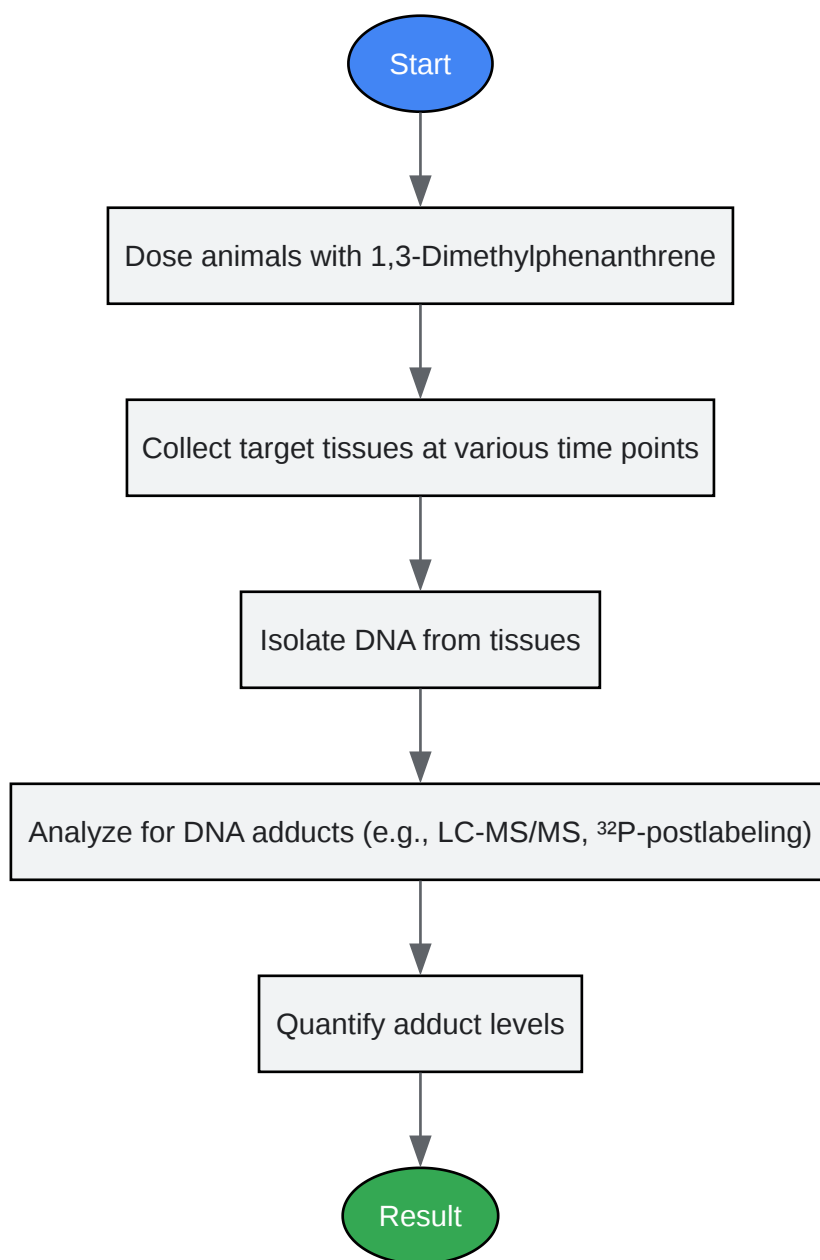
Detailed experimental protocols for assessing the toxicity of a compound like **1,3-Dimethylphenanthrene** are outlined in established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

**6.1 Ames Test (Bacterial Reverse Mutation Assay)** This test assesses the ability of a chemical to induce mutations in strains of *Salmonella typhimurium* and *Escherichia coli*.









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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)